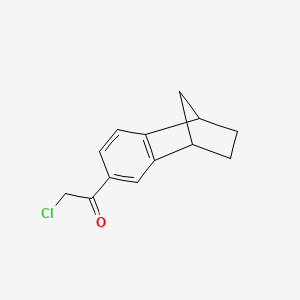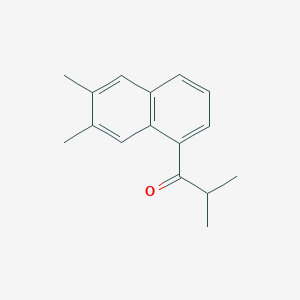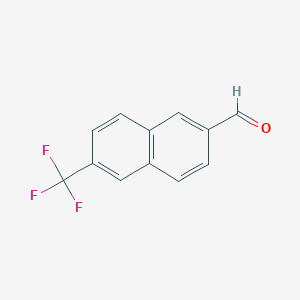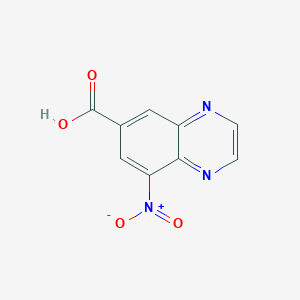
3-Methyl-8-(trifluoromethyl)quinolin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methyl-8-(trifluoromethyl)quinolin-2-amine is a fluorinated quinoline derivative Quinoline compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicine, agriculture, and industry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-8-(trifluoromethyl)quinolin-2-amine typically involves the following steps:
Cyclization Reactions: The quinoline ring system can be constructed through cyclization reactions involving appropriate starting materials.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced through nucleophilic substitution reactions or direct fluorination methods.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale cyclization and fluorination reactions. The use of efficient catalysts and optimized reaction conditions is crucial for achieving high yields and purity in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methyl-8-(trifluoromethyl)quinolin-2-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinoline N-oxides.
Reduction: Reduction reactions can modify the quinoline ring or the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like trifluoromethyl iodide (CF3I) and catalysts such as palladium or copper salts are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can introduce various functional groups into the quinoline ring.
Applications De Recherche Scientifique
3-Methyl-8-(trifluoromethyl)quinolin-2-amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3-Methyl-8-(trifluoromethyl)quinolin-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, increasing its potency and stability. The quinoline ring system allows the compound to inhibit various enzymes and pathways, contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Fluoro-4-(diethylamino-1-methylbutylamino)quinoline: Known for its antimalarial activity.
Mefloquine: Another antimalarial drug with a similar quinoline structure.
Brequinar®: An antineoplastic drug used in transplantation medicine.
Uniqueness
3-Methyl-8-(trifluoromethyl)quinolin-2-amine is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and stability compared to other quinoline derivatives. This makes it a valuable compound for various scientific and industrial applications .
Propriétés
Formule moléculaire |
C11H9F3N2 |
|---|---|
Poids moléculaire |
226.20 g/mol |
Nom IUPAC |
3-methyl-8-(trifluoromethyl)quinolin-2-amine |
InChI |
InChI=1S/C11H9F3N2/c1-6-5-7-3-2-4-8(11(12,13)14)9(7)16-10(6)15/h2-5H,1H3,(H2,15,16) |
Clé InChI |
WMLZTQQXCPDQNC-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C(=CC=C2)C(F)(F)F)N=C1N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2R)-2-amino-1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylethanone](/img/structure/B11884131.png)


![(2',3',5',6'-Tetrahydrospiro[indoline-3,4'-pyran]-5-yl)methanol](/img/structure/B11884145.png)




![8-Hydroxy-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B11884184.png)
![3-(6-Amino-4-chloro-1H-pyrazolo[3,4-d]pyrimidin-3-yl)prop-2-yn-1-ol](/img/structure/B11884200.png)
